
1-Methylhistamine
Vue d'ensemble
Description
1-Methylhistamine, also known as Nτ-methylhistamine, is a metabolite of histamine. It is formed by the Nτ-methylation of histamine, catalyzed by the enzyme histamine N-methyltransferase. This compound is excreted in the urine and can be measured as a biomarker of histamine activity . While this compound has some biological activity on its own, it is much weaker than histamine. It can bind to histamine receptors but with lower affinity and efficacy compared to histamine .
Méthodes De Préparation
1-Methylhistamine can be synthesized through the methylation of histamine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Histamine is dissolved in a suitable solvent such as methanol or ethanol.
- A base such as sodium hydroxide or potassium carbonate is added to the solution.
- The methylating agent is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature or under reflux conditions until completion.
- The product is then isolated by filtration, washed, and purified by recrystallization or chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-Methylhistamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield reduced imidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-acetic acid derivatives, while substitution reactions can produce various alkylated imidazole compounds.
Applications De Recherche Scientifique
Clinical Diagnostics
1-Methylhistamine serves as a crucial biomarker in diagnosing conditions related to histamine metabolism and mast cell activation.
- Histamine Intolerance : A study assessed the urinary excretion of histamine and this compound in individuals diagnosed with histamine intolerance. It was found that patients exhibited a distinct urinary profile with lower levels of this compound compared to healthy controls. This suggests that urinary measurements of this compound could be developed into a non-invasive diagnostic tool for histamine intolerance, particularly associated with diamine oxidase deficiency .
- Mastocytosis and Anaphylaxis : Increased urinary levels of this compound are indicative of systemic mastocytosis and other mast-cell activation disorders. For instance, a 24-hour urine collection for N-methylhistamine can help monitor these conditions effectively. The sensitivity and specificity of urinary this compound measurements are superior to those of histamine itself due to its longer half-life .
Condition | Biomarker | Methodology |
---|---|---|
Histamine Intolerance | Urinary this compound | Ultra-high performance liquid chromatography (UHPLC) |
Systemic Mastocytosis | Urinary N-Methylhistamine | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
Anaphylaxis | Urinary N-Methylhistamine | Random urine specimen analysis |
Food Sciences
The role of this compound extends to food sciences, particularly in assessing food quality and safety related to histamine content.
- Biomarker for Food Histamines : Research indicates that measuring urinary levels of this compound can help identify individuals at risk for food-related histamine intolerance. This is particularly relevant for foods rich in histamines, which can exacerbate symptoms in sensitive individuals .
Pharmacological Research
In pharmacology, the understanding of this compound's interactions with histamine receptors is vital.
- Receptor Activity : Although this compound has weaker biological activity compared to histamine, it can still bind to histamine receptors, acting as a partial agonist or antagonist depending on the receptor subtype and tissue context. This property makes it relevant in studies exploring modulation of histaminergic signaling pathways .
- Potential Therapeutic Applications : Investigations into the modulation of histaminergic signaling through compounds like this compound could lead to novel therapeutic strategies for conditions such as allergies and asthma, where histamines play a crucial role.
Mécanisme D'action
1-Methylhistamine exerts its effects by binding to histamine receptors, although with lower affinity and efficacy compared to histamine. Depending on the receptor subtype and tissue context, it may act as a partial agonist or antagonist. This means that it can either activate or inhibit the receptor to a lesser extent than histamine . The compound may modulate histamine signaling and serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .
Comparaison Avec Des Composés Similaires
1-Methylhistamine is similar to other histamine metabolites such as:
Nα-Methylhistamine: Another methylated derivative of histamine, but with the methyl group attached to the alpha position.
3-Methylhistamine: A methylated histamine derivative with the methyl group attached to the third position of the imidazole ring.
Histamine: The parent compound from which this compound is derived.
Compared to these compounds, this compound is unique in its specific methylation pattern and its role as a biomarker for histamine activity. Its lower affinity and efficacy for histamine receptors also distinguish it from histamine, making it less likely to cause significant allergic or inflammatory reactions .
Activité Biologique
1-Methylhistamine (1-MH), also known as Nτ-methylhistamine, is a significant metabolite of histamine, formed through the methylation of histamine by the enzyme histamine N-methyltransferase (HNMT). While it exhibits some biological activity, its effects are generally weaker than those of histamine itself. This article explores the biological activity of this compound, focusing on its receptor interactions, metabolic pathways, and clinical significance.
Receptor Interactions
This compound interacts with various histamine receptors, primarily H1 and H3 receptors. However, its affinity and efficacy are notably lower than those of histamine. The biological implications of these interactions include:
- Partial Agonism and Antagonism : Depending on the receptor subtype and tissue context, 1-MH may act as a partial agonist or antagonist. For example:
Metabolic Pathways
This compound is primarily produced from histamine via HNMT, which is expressed in various tissues including the brain and lungs. The metabolic pathway can be summarized as follows:
Additionally, 1-MH can be further metabolized into methylimidazole acetaldehyde through oxidative deamination by amine oxidase enzymes .
Urinary Biomarker
In clinical settings, this compound serves as a biomarker for histamine metabolism. Elevated levels in urine can indicate conditions such as systemic mastocytosis or anaphylaxis. Studies have shown that urinary excretion levels of 1-MH are significantly increased in patients with these conditions compared to healthy controls .
Table 1: Urinary Excretion Levels of this compound
Condition | Urinary this compound (μg/g creatinine) | Reference |
---|---|---|
Healthy Controls | 112.99 ± 55.48 | |
Histamine Intolerance | 71.58 ± 29.43 | |
Systemic Mastocytosis | Elevated (specific values vary) |
Allergy and Histamine Intolerance
Research indicates that individuals with histamine intolerance often show altered urinary profiles of histamine and its metabolites, including this compound. A study comparing urinary levels in histamine intolerant patients versus healthy controls found significant differences, suggesting that measuring 1-MH could aid in diagnosing histamine intolerance .
Potential Therapeutic Applications
Given its role in modulating histaminergic signaling, there is potential for developing therapeutic agents targeting the H3 receptor using compounds related to this compound. Such agents could be beneficial in treating conditions like allergies or neurodegenerative diseases where histaminergic dysfunction is implicated .
Case Study 1: Systemic Mastocytosis
A clinical case involved a patient diagnosed with systemic mastocytosis who exhibited markedly elevated urinary levels of this compound (over two-fold increase compared to normal). This elevation correlated with symptoms such as flushing and abdominal pain, highlighting the compound's role as a diagnostic marker.
Case Study 2: Histamine Intolerance
In another study involving patients with suspected histamine intolerance, urinary excretion levels of this compound were significantly lower compared to healthy controls. This finding supports the hypothesis that impaired metabolism of histamine contributes to intolerance symptoms.
Q & A
Basic Research Questions
Q. What are the established methodologies for quantifying 1-methylhistamine in biological samples, and how do they ensure accuracy?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) in positive ion mode with multiple reaction monitoring (MRM) is the gold standard for quantifying this compound in plasma and urine. This technique offers high specificity and sensitivity, with detection limits as low as 1 ng/mL. Blinded analysis protocols, where technicians are unaware of treatment allocations, reduce bias . Urinary this compound is preferred over histamine due to its stability, making it a reliable surrogate marker in studies of allergic reactions or radiation exposure .
- Key Parameters :
Matrix | Stability | Detection Limit | Reference |
---|---|---|---|
Urine | High | 20 µg/g creatinine | |
Plasma | Moderate | 1 ng/mL |
Q. How does this compound function within histamine metabolic pathways?
- Methodological Answer : this compound is formed via histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine catabolism in the central nervous system. Researchers validate this pathway using enzyme activity assays (e.g., radiometric assays with S-adenosylmethionine) and knockout mouse models to study HNMT-deficient phenotypes. Urinary this compound levels correlate with histamine turnover, making it a key biomarker for assessing histaminergic activity in neurological disorders .
Q. Why is this compound considered a surrogate marker for histamine in clinical studies?
- Methodological Answer : Unlike histamine, which degrades rapidly in urine, this compound remains stable, enabling reliable measurement over time. Studies comparing paired samples (e.g., plasma histamine vs. urinary this compound) show strong correlations (r > 0.85) in conditions like radiation exposure or mastocytosis. However, researchers must account for dietary histamine intake, which can confound results .
Advanced Research Questions
Q. How can researchers address conflicting evidence regarding this compound’s validity as a radiation biomarker?
- Methodological Answer : While this compound increases post-irradiation in animal models (e.g., mice exposed to 5 Gy), its elevation is nonspecific and overlaps with inflammation-induced histamine release. To mitigate this, studies should include control groups exposed to non-radiation stressors (e.g., lipopolysaccharide-induced inflammation) and use multivariate regression to isolate radiation-specific effects. Meta-analyses of existing data should assess heterogeneity using I² statistics and random-effects models .
Q. What experimental models are optimal for studying this compound’s role in H3 receptor modulation?
- Methodological Answer : this compound dihydrochloride is a selective H3 receptor agonist used in vitro (e.g., transfected HEK293 cells expressing human H3 receptors) and in vivo (e.g., rodent models of circadian rhythm disruption). Dose-response curves (EC₅₀ ~10⁻⁷ M) and receptor binding assays (Ki values via radioligand competition) are critical for validating specificity. Behavioral assays, such as open-field tests, link H3 activation to locomotor activity changes .
Q. How can confounding variables be minimized when investigating this compound’s association with metabolic disorders?
- Methodological Answer : In metabolomic studies linking this compound to insulin resistance, researchers should:
- Stratify cohorts by histamine-rich dietary intake.
- Measure diamine oxidase (DAO) activity to rule out histamine intolerance.
- Use pathway enrichment analysis (e.g., MetaboAnalyst) to identify co-regulated metabolites (e.g., glycerophospholipids) and adjust for multiple testing (e.g., Benjamini-Hochberg correction) .
Q. What statistical approaches resolve contradictions in this compound’s role as a neuroinflammatory biomarker?
- Methodological Answer : In studies associating this compound with reduced gray matter in heavy drinkers, mixed-effects models account for covariates like age and sex. Fisher’s exact test or chi-square analyses compare categorical outcomes (e.g., high vs. low drinkers). Sensitivity analyses exclude outliers identified via Cook’s distance (>4/n) .
Q. How should systematic reviews evaluate heterogeneity in this compound studies?
- Methodological Answer : Cochrane-recommended practices include:
- Assessing study quality via ROBINS-I for observational studies.
- Quantifying heterogeneity using I² (≥50% indicates substantial variability).
- Performing subgroup analyses by species (e.g., human vs. rodent) or exposure type (e.g., acute vs. chronic radiation). Forest plots visualize effect sizes, and funnel plots detect publication bias .
Q. Methodological Tables
Table 1: Key Analytical Techniques for this compound
Technique | Application | Advantages | Limitations |
---|---|---|---|
LC-MS/MS | Plasma/urine quantification | High specificity, low LOD | Requires costly instrumentation |
ELISA | High-throughput screening | Rapid results | Cross-reactivity with analogs |
Radiometric Assay | HNMT activity measurement | Direct enzyme activity readout | Radioactive waste disposal |
Table 2: Confounding Factors in this compound Studies
Propriétés
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQDWPCFSJMNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198207 | |
Record name | Tele-methylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-75-7 | |
Record name | 1-Methylhistamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tele-methylhistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhistamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tele-methylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLHISTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.